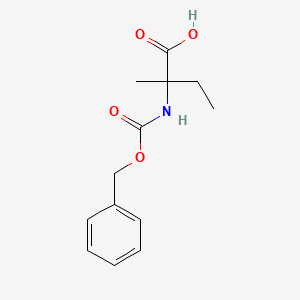

N-Cbz-DL-isovaline

Description

Contextualization within Protected Amino Acid Chemistry

In the realm of organic synthesis, particularly in the assembly of peptides, the use of protecting groups is a fundamental strategy. Amino acids are bifunctional molecules, containing both a nucleophilic amino group and an electrophilic carboxylic acid group. To achieve selective reaction at one site without unintended side reactions at the other, one of the functional groups must be temporarily masked or "protected."

The benzyloxycarbonyl (Cbz) group is a classic and widely utilized amine-protecting group in peptide chemistry. Its primary function is to mask the nucleophilicity of the α-amino group of an amino acid. This prevents the amino group from participating in unwanted reactions during the activation of the carboxyl group and its subsequent coupling to another amino acid. N-protected amino acids are essential starting materials for the stepwise construction of peptide chains. google.com The Cbz group is favored for its relative stability under various reaction conditions and the multiple methods available for its removal, such as catalytic hydrogenolysis. researchgate.net

Below is a table of common protecting groups used for the amine function of amino acids, placing the Cbz group in context.

| Protecting Group | Abbreviation | Chemical Formula | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz, Z | C₈H₇O₂ | Catalytic Hydrogenation, HBr/Acetic Acid |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | Strong Acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂ | Base (e.g., Piperidine) |

| Acetyl | Ac | C₂H₃O | Acid or Base Hydrolysis |

Significance of N-Cbz-DL-Isovaline in Stereochemically Defined Chemical Synthesis

The "DL" designation in this compound indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The core amino acid, isovaline (B112821) (α-ethylalanine), is a non-proteinogenic α,α-disubstituted amino acid, meaning it is not one of the common amino acids encoded by the genetic code. ontosight.ai This structural feature—having two substituents on the α-carbon—imparts significant and desirable properties for chemical synthesis.

A primary advantage of α,α-disubstituted amino acids like isovaline is their high resistance to racemization. nasa.gov This stereochemical stability is crucial in multi-step syntheses where maintaining chiral integrity is paramount. Research on isovaline found in carbonaceous meteorites has highlighted this stability, showing that its enantiomeric ratio remains preserved over geological timescales. nasa.govnih.gov

In synthesis, this compound serves as a precursor to introduce the unique isovaline scaffold. While it is a racemic mixture, it can be used in syntheses where the chirality is established in a later step or where the racemic nature of the final product is desired. Furthermore, the isovaline structure can be used to induce specific secondary structures, such as helices, in peptides. The steric bulk around the α-carbon restricts the conformational freedom of the peptide backbone, a property that is exploited in the design of peptidomimetics and other biologically active molecules.

The table below outlines some key properties of the isovaline molecule.

| Property | Value |

| Chemical Formula | C₅H₁₁NO₂ |

| Molar Mass | 117.15 g/mol nih.gov |

| Classification | Non-proteinogenic, α,α-disubstituted amino acid |

| Stereochemistry | Chiral, exists as D and L enantiomers |

| Key Structural Feature | Ethyl group and methyl group on the α-carbon |

Scope of Academic Research on this compound

Academic research involving this compound and related compounds is diverse, spanning synthetic methodology, medicinal chemistry, and materials science. The compound is primarily utilized as a synthetic intermediate rather than an end product, facilitating the exploration of the chemical and biological space of isovaline-containing structures.

Research efforts can be broadly categorized as follows:

Synthesis of Novel Peptides and Peptidomimetics: N-Cbz protected isovaline is used to incorporate this non-standard amino acid into peptide chains. chemicalbook.com These modified peptides are studied to understand how α,α-disubstitution affects peptide folding, stability against enzymatic degradation, and biological activity.

Development of Biologically Active Compounds: Isovaline is structurally similar to inhibitory neurotransmitters like gamma-aminobutyric acid (GABA) and glycine (B1666218), and has been investigated for its own biological effects. nih.gov The N-Cbz protected form is a key starting material for synthesizing analogs and derivatives to probe these activities, for instance, in the development of potential analgesics. nih.gov

Asymmetric Synthesis: While this compound is racemic, related enantiomerically pure N-protected amino acids are frequently employed as chiral building blocks to construct complex molecules with a high degree of stereochemical control. Methodologies developed with similar compounds are often applicable to isovaline derivatives.

Physicochemical Studies: The physical properties of N-Cbz-protected amino acids in solution have been the subject of computational and experimental studies. Research using methods like molecular dynamics simulations helps to understand their behavior in different solvents, which is critical for optimizing reaction conditions. researchgate.net

The following table summarizes the main areas of academic research where this compound is relevant.

| Research Area | Focus | Application Example |

| Peptide Chemistry | Investigating the impact of α,α-disubstituted amino acids on peptide structure and stability. | Synthesis of enzyme-resistant peptide analogs. |

| Medicinal Chemistry | Using the isovaline scaffold to design novel therapeutic agents. | Development of compounds targeting neurotransmitter receptors. nih.gov |

| Synthetic Methodology | Employing as a building block in the total synthesis of complex natural products and pharmaceuticals. | Creation of chiral intermediates for asymmetric synthesis. |

| Computational Chemistry | Modeling the behavior and properties of protected amino acids in solution. | Predicting solubility and reactivity to guide laboratory experiments. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

4512-49-6 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16) |

InChI Key |

ISERAAKYCOAGDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Iii. Chemical Transformations and Reaction Mechanisms of N Cbz Dl Isovaline and Its Derivatives

Cbz Protecting Group Manipulation

Catalytic Hydrogenolysis for Deprotection

Catalytic hydrogenolysis is the most common and efficient method for the deprotection of the Cbz group. researchgate.net The reaction involves the cleavage of the carbon-oxygen bond of the carbamate (B1207046) by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C). total-synthesis.comresearchgate.net

The mechanism proceeds via reduction with molecular hydrogen (H₂), which leads to the formation of the unstable carbamic acid of DL-isovaline and toluene. The carbamic acid intermediate readily undergoes decarboxylation to yield the free DL-isovaline amine and carbon dioxide. total-synthesis.com This process is highly efficient and atom-economical, and the catalyst can often be recycled. researchgate.net

Table 1: Typical Catalysts and Conditions for Cbz Deprotection via Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727), Ethanol, Ethyl Acetate | Room Temperature | Atmospheric |

This table presents generalized conditions. Optimal conditions may vary based on the specific substrate and scale.

Alternative Deprotection Strategies (e.g., Nucleophilic, Transfer Hydrogenation)

While catalytic hydrogenolysis is prevalent, certain substrates may be sensitive to hydrogenation conditions, necessitating alternative deprotection methods.

Transfer Hydrogenation: This method avoids the use of gaseous hydrogen. Instead, a hydrogen donor molecule, such as ammonium formate or triethylsilane, is used in the presence of a palladium catalyst. total-synthesis.comresearchgate.net This technique is often milder and can be advantageous for molecules containing other reducible functional groups.

Nucleophilic Deprotection: The Cbz group can be removed under non-reductive, nucleophilic conditions. A protocol utilizing 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMA) at elevated temperatures has been shown to effectively deprotect Cbz-protected amines. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for substrates that are sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection. organic-chemistry.orgorganic-chemistry.org Another method involves the use of tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). organic-chemistry.org

Reductive Deprotection with Nickel Boride: A protocol for the chemoselective deprotection of Cbz groups uses nickel boride, generated in situ from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride (NaBH₄) in methanol at room temperature. researchgate.net This method is rapid and proceeds under mild conditions. researchgate.net

Table 2: Comparison of Alternative Cbz Deprotection Methods

| Method | Reagents | Key Advantages |

|---|---|---|

| Transfer Hydrogenation | Pd/C, Ammonium Formate or Triethylsilane | Avoids use of H₂ gas; mild conditions. total-synthesis.com |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for sensitive substrates. organic-chemistry.orgorganic-chemistry.org |

Selective Deprotection in Multi-Protected Systems

In the synthesis of complex molecules like peptides, multiple protecting groups are often employed. The Cbz group's unique cleavage conditions allow for its selective removal in the presence of other protecting groups. The Cbz group is generally orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and triphenylmethyl (trityl, Trt), as well as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.com

This orthogonality allows for a strategic deprotection sequence. For instance, the Cbz group can be removed via hydrogenolysis without affecting a Boc group present on the same molecule. Conversely, a Boc group can be cleaved with acid while leaving the Cbz group intact.

A notable example of chemoselectivity is the deprotection using nickel boride, which has been shown to cleave the Cbz group without affecting functionalities such as chloro, bromo, esters, amides, and even the Boc group. researchgate.net However, limitations exist, as harsh acidic conditions (e.g., excess HBr) can also cleave the Cbz group. total-synthesis.com Furthermore, in molecules with multiple Cbz groups, achieving selective deprotection at one site over another can be challenging and may require carefully controlled conditions or specialized reagents. nih.gov

Reactions Involving the Protected Amine and Carbamate Moiety

The N-Cbz group not only protects the amine but also activates the adjacent carbonyl group, enabling a range of transformations beyond simple deprotection.

Conversion to Urea and Related Nitrogen-Containing Compounds

The carbamate functionality of N-Cbz-DL-isovaline can be converted into urea derivatives, which are important scaffolds in medicinal chemistry. One common strategy involves the reaction of the N-Cbz protected amine with another amine in the presence of a catalyst. For example, lanthanum triflate has been used to catalyze the direct conversion of N-Cbz protected amines into unsymmetrical ureas. organic-chemistry.org

Another approach involves the initial conversion of an amine to a carbamoylimidazole, which then reacts with the N-Cbz protected amino acid under basic conditions to form the desired urea linkage. nih.gov This method is often employed in the synthesis of complex urea-containing molecules. nih.gov

Carbon-Carbon Coupling Reactions Utilizing N-Cbz Amides as Acyl Sources

Recent advances have demonstrated that the typically inert amide or carbamate bond can be activated for use in carbon-carbon bond-forming reactions. N-Cbz amides, which can be derived from this compound, have been utilized as effective acyl sources in base-promoted C-C coupling reactions. researchgate.netresearchgate.net

In these reactions, the N-Cbz amide couples with enolizable esters, ketones, or other amides in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.netresearchgate.net This methodology allows for the formation of 1,3-dicarbonyl compounds, including β-ketoesters and 1,3-diketones, under mild, metal-free conditions at room temperature. researchgate.netresearchgate.net The N-Cbz group serves to activate the amide bond towards nucleophilic attack, facilitating the acyl transfer.

Table 3: C-C Coupling of N-Cbz Amides with Enolizable Ketones

| N-Cbz Amide Substrate | Enolizable Ketone | Base | Product |

|---|---|---|---|

| N-Cbz-DL-isovalinamide (hypothetical) | Acetophenone | LiHMDS | 1,3-Diketone |

This table illustrates the general reaction based on findings for various N-Cbz amides. researchgate.netresearchgate.net

This transformation represents a significant expansion of the synthetic utility of N-Cbz protected amino acids, moving beyond their traditional role as simple protected building blocks to active participants in carbon-carbon bond formation.

Oxidation Reactions of Cbz-Protected Amino Acids

The benzyloxycarbonyl (Cbz) protecting group is generally stable to a range of oxidative conditions, which allows for the selective oxidation of other functionalities within the amino acid derivative. However, the α-carbon of N-Cbz-protected amino acids can undergo oxidation under specific electrochemical conditions. One such method is the Shono oxidation, a type of anodic oxidation.

A study on the electrochemical oxidation of N-Cbz protected amino acids demonstrated that these compounds can be converted to their α-methoxylated derivatives. researchgate.net This reaction is typically carried out in methanol with a supporting electrolyte like sodium chloride (NaCl) and lithium perchlorate (LiClO₄), using graphite electrodes. The process involves the anodic oxidation of the carbamate to generate an N-acyliminium ion intermediate, which is then trapped by the methanol solvent.

These α-methoxylated products can serve as valuable intermediates for the synthesis of α,β-dehydroamino acids through a subsequent acid-catalyzed elimination of methanol. researchgate.net While this electrochemical method has been shown to be effective for various Cbz-protected amino acids, the efficiency can be influenced by the structure of the amino acid side chain. For instance, β-branched amino acids like valine derivatives have been noted to result in lower faradaic efficiency during this process. researchgate.net

It is important to note that the amino acid residues most susceptible to oxidation under physiological or pharmaceutical processing conditions are typically methionine, cysteine, histidine, tryptophan, and tyrosine. nih.gov However, the focus here is on synthetic transformations where the C-H bond at the α-carbon is targeted for oxidation.

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is readily converted into various esters, which are important intermediates in peptide synthesis and for the preparation of other derivatives. A common method for the esterification of N-Cbz protected amino acids is the Fischer-Speier esterification. This involves reacting the amino acid with an alcohol (e.g., methanol, ethanol, or benzyl (B1604629) alcohol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.comresearchgate.net The reaction is often performed at reflux with azeotropic removal of water to drive the equilibrium towards the ester product. researchgate.net

For example, N-Cbz-valine has been successfully converted to its methyl and ethyl esters by treatment with the corresponding alcohol and sulfuric acid. google.com Another approach involves the use of coupling reagents. For instance, N-hydroxysuccinimide esters of N-protected amino acids can react with alcohols in the presence of a catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP) to yield the desired esters. core.ac.uk This method is advantageous as the N-hydroxysuccinimide esters are often stable and can be stored for later use. core.ac.uk

The choice of ester group can be critical for subsequent reactions. Methyl, ethyl, and benzyl esters are commonly prepared. google.comcore.ac.uk Benzyl esters, for instance, can be cleaved under hydrogenolysis conditions, which are often compatible with the Cbz protecting group. researchgate.net

| N-Cbz-Amino Acid | Alcohol | Catalyst/Reagent | Ester Product | Reference |

|---|---|---|---|---|

| N-Cbz-valine | Methanol | H₂SO₄ | N-Cbz-valine methyl ester | google.com |

| N-Cbz-valine | Ethanol | H₂SO₄ | N-Cbz-valine ethyl ester | google.com |

| N-Cbz-alanine | Benzyl alcohol | DMAP (from N-hydroxysuccinimide ester) | N-Cbz-alanine benzyl ester | core.ac.uk |

The carboxylic acid functionality of this compound can be converted to an acyl azide, a versatile intermediate that can undergo the Curtius rearrangement. nih.govwikipedia.orgorganic-chemistry.org Acyl azides are typically prepared from the corresponding carboxylic acid or its derivatives. wikipedia.org

Common methods for the synthesis of acyl azides from N-Cbz-protected amino acids include:

From Acyl Chlorides: The carboxylic acid is first converted to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with an azide source, such as sodium azide (NaN₃). nih.govchemistrysteps.com

Using Diphenylphosphoryl Azide (DPPA): This reagent allows for the direct conversion of the carboxylic acid to the acyl azide. wikipedia.org

From Acylhydrazines: The carboxylic acid ester is treated with hydrazine to form an acylhydrazine, which is then reacted with nitrous acid to yield the acyl azide. nih.gov

Once formed, the N-Cbz-DL-isovaloyl azide can undergo a thermal or photochemical Curtius rearrangement. wikipedia.org The thermal rearrangement is a concerted process where the R-group migrates with retention of configuration, and nitrogen gas is lost to form an isocyanate. wikipedia.org

The resulting isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to yield a range of products: nih.govwikipedia.org

Reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield a primary amine. chemistrysteps.comlibretexts.org

Reaction with alcohols , such as tert-butanol or benzyl alcohol, yields carbamate-protected amines (e.g., Boc or Cbz protected amines, respectively). wikipedia.org

Reaction with amines produces urea derivatives. nih.gov

This rearrangement is a powerful tool for converting a carboxylic acid into a primary amine with one less carbon atom, or into other amine derivatives. libretexts.org

Stereochemical Control and Racemization Studies

During peptide bond formation, the activation of the carboxylic acid of an N-Cbz-protected amino acid can lead to racemization at the α-carbon. This is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric peptides that are difficult to separate. nih.gov

There are two primary mechanisms for racemization: highfine.com

Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which can be protonated from either face to give a mixture of enantiomers. highfine.com

Oxazolone (B7731731) (Azlactone) Formation: The activated carboxyl group can be intramolecularly attacked by the carbonyl oxygen of the Cbz group (or any acyl-type protecting group), forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Subsequent nucleophilic attack by an amino group on this intermediate can result in a racemic product. highfine.combachem.com

Urethane-type protecting groups like Cbz are known to significantly reduce the rate of oxazolone formation compared to simple acyl groups (e.g., benzoyl), thereby suppressing racemization. However, racemization can still occur, and several factors can influence its extent:

Base: The basicity and steric hindrance of the organic base used in the coupling reaction have a major impact. highfine.com Stronger, less sterically hindered bases tend to promote racemization. For example, N,N-diisopropylethylamine (DIEA) is more basic than N-methylmorpholine (NMM) and 2,4,6-collidine, and can lead to higher levels of racemization. highfine.com

Coupling Reagents: The choice of coupling reagent is crucial. Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can promote racemization if used alone. bachem.com Phosphonium-based reagents like BOP and HBTU also require careful control of reaction conditions. bachem.com

Temperature: Higher reaction temperatures generally increase the rate of racemization.

Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates involved in racemization.

Amino Acid Side Chain: Certain amino acids, such as histidine and cysteine, are particularly prone to racemization. peptide.com

Several strategies have been developed to minimize or prevent racemization during the coupling of N-Cbz-protected amino acids:

Use of Racemization Suppressing Additives: The most common strategy is the addition of auxiliary nucleophiles to the coupling reaction. These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species. Commonly used additives include:

1-Hydroxybenzotriazole (HOBt): Forms an active ester that suppresses racemization. peptide.com

1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at both accelerating coupling and suppressing racemization. highfine.compeptide.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative to HOBt and HOAt that is highly effective at preventing racemization when used with carbodiimides. highfine.combachem.com

Choice of Coupling Reagents and Conditions: Using coupling reagents that are inherently less likely to cause racemization, or using them in combination with the additives mentioned above, is a key strategy. For instance, the combination of DIC with HOBt or Oxyma is a widely used method. bachem.com

Control of Base: Using a weaker or more sterically hindered base can reduce the extent of racemization. For example, using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA is often recommended. highfine.combachem.com

Stepwise versus Pre-activation: The order of addition of reagents can be important. Pre-activating the carboxylic acid for an extended period before adding the amine component can increase the risk of racemization. A stepwise approach where the coupling agent is added to the mixture of the acid and amine components can sometimes be beneficial.

Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can slow down the rate of racemization relative to the rate of peptide bond formation. bachem.com

| Additive | Abbreviation | Key Features |

|---|---|---|

| 1-Hydroxybenzotriazole | HOBt | Classic additive, forms active esters to suppress racemization. peptide.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | More effective than HOBt in accelerating coupling and suppressing racemization. highfine.com |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure® | Non-explosive, highly effective alternative to HOBt and HOAt. bachem.com |

Iv. Applications of N Cbz Dl Isovaline in Advanced Chemical Synthesis

Role in Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids like isovaline (B112821) into peptide chains is a key strategy for developing peptidomimetics with enhanced stability, conformational rigidity, and biological activity. The N-Cbz protecting group is instrumental in facilitating the integration of DL-isovaline into these structures.

Building Block Utility in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis (SPPS), a classical yet powerful method, involves the stepwise coupling of amino acids in a homogenous solution. nih.gov This technique is often preferred for large-scale synthesis or for complex peptides that are challenging to produce via solid-phase methods. nih.gov In this context, N-Cbz-DL-isovaline is an essential reagent. The benzyloxycarbonyl (Cbz or Z) group serves as a robust N-terminal protecting group, preventing the amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid terminus. chempep.comscripps.edu

The synthesis process involves activating the carboxyl group of this compound, typically using a coupling reagent, and then reacting it with the free amino group of another amino acid or peptide fragment. The Cbz group, being a urethane-type protecting group, is critical for preventing racemization of the amino acid during activation, a common problem with other types of protecting groups. scripps.edu After the coupling reaction, the Cbz group can be removed under specific conditions, such as catalytic hydrogenation, to reveal the N-terminus for the next coupling step. chempep.com

Challenges and Strategies for Incorporation of Sterically Hindered α,α-Dialkylated Amino Acids

Isovaline is an α,α-dialkylated amino acid, a class of compounds known for presenting significant challenges in peptide synthesis. The two alkyl substituents on the α-carbon create substantial steric hindrance around the reactive centers (the amino and carboxyl groups). This steric bulk can severely impede the approach of reagents and other amino acids, leading to slow and often incomplete coupling reactions. rsc.org

Overcoming these synthetic hurdles requires specialized strategies and reaction conditions. Researchers have developed several approaches to facilitate the incorporation of sterically demanding residues like isovaline. These methods focus on enhancing the reactivity of the coupling partners without inducing side reactions.

| Challenge | Strategy | Description |

| Slow/Incomplete Coupling | Use of potent coupling reagents | Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are more effective than standard carbodiimides for coupling sterically hindered amino acids. mdpi.com |

| Steric Hindrance | Elevated reaction temperatures | Increasing the temperature of the coupling reaction can provide the necessary activation energy to overcome the steric barrier, though care must be taken to avoid side reactions or degradation. |

| Low Yields | In situ generation of amino acid chlorides | Converting the N-protected amino acid to its highly reactive acid chloride derivative immediately before the coupling step can drive the reaction to completion even with sterically hindered substrates. researchgate.net |

| Difficult N-alkylation | Specialized N-protection | For N-alkylated α,α-dialkylated amino acids, using a trifluoroacetyl (Tfa) group for N-protection can enhance the electrophilicity and acidity of the N-H moiety, facilitating subsequent reactions. rsc.org |

These strategies are crucial for the successful synthesis of peptides and peptidomimetics containing α,α-dialkylated amino acids, enabling the creation of molecules with unique structural and biological properties.

Prevention of Side Reactions and Racemization in Peptide Coupling

A primary concern in peptide synthesis is the loss of stereochemical integrity through racemization. Racemization of an amino acid's α-carbon can occur during the carboxyl group activation step, typically through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. nih.govpeptide.com However, α,α-dialkylated amino acids such as isovaline possess a fundamental structural advantage that completely prevents this pathway.

Because isovaline lacks a hydrogen atom at the α-carbon, the formation of the corresponding oxazolone (B7731731) is impossible. This inherent resistance to racemization is a significant benefit, ensuring that the stereochemistry at the isovaline residue is preserved during peptide bond formation. nih.govnasa.gov While this compound is itself a racemic mixture, its incorporation into a peptide chain does not introduce additional epimers at that position, which simplifies purification and characterization of the final product. The use of urethane-based protecting groups like Cbz is also known to suppress racemization for standard amino acids. scripps.eduosti.gov

Synthesis of this compound-Derived Analogues and Functionalized Compounds

Beyond its role in linear and cyclic peptides, this compound is a precursor for synthesizing a variety of modified amino acid analogues and complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Preparation of Phosphonopeptides and Other Modified Amino Acid Analogues

Phosphonopeptides are peptide analogues in which one or more amide bonds are replaced by a phosphonate ester or a phosphonamidate linkage. This modification can impart resistance to enzymatic degradation and allow the molecule to act as a potent enzyme inhibitor, particularly for metalloproteases. nih.gov

The synthesis of phosphonopeptides often involves N-Cbz-protected amino phosphonic acids or their derivatives. A common strategy is to couple an N-Cbz-protected 1-aminoalkylphosphonochloridate with an amino acid ester. nih.gov This approach can be adapted for this compound to create isovaline-containing phosphonopeptides. The N-Cbz group protects the amino function during the formation of the phosphonamidate bond. Subsequent removal of the Cbz group and other protecting groups yields the final phosphonopeptide analogue. nih.govbeilstein-journals.org These synthetic methods provide access to a wide range of structurally diverse phosphonopeptides for biological screening. researchgate.net

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Oxazinanones)

N-Cbz-protected amino acids, including this compound, can be used as starting materials for the synthesis of various heterocyclic compounds. One notable example is the preparation of 1,3-oxazinane-2,5-diones through an intramolecular cyclization reaction. frontiersin.orgnih.gov

This transformation begins with the conversion of the N-Cbz-amino acid into an N-Cbz-protected diazoketone. This intermediate is then treated with a Brønsted acid catalyst, such as silica-supported perchloric acid (HClO₄-SiO₂), which promotes an intramolecular cyclization. frontiersin.orgnih.gov The carbamate (B1207046) portion of the Cbz group acts as an internal nucleophile, attacking the protonated diazo carbon to form the six-membered oxazinanone ring after the release of nitrogen gas. researchgate.net This method provides an efficient and environmentally friendly route to substituted oxazinanones, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

The table below summarizes the results of such cyclization reactions for diazoketones derived from various N-Cbz-protected amino acids, demonstrating the general applicability of this synthetic strategy.

| N-Cbz-Amino Acid Precursor | Resulting Oxazinanone | Yield (%) |

| 2-Phenylglycine | 6-phenyl-1,3-oxazinane-2,5-dione | 84% |

| Leucine | 6-isobutyl-1,3-oxazinane-2,5-dione | 82% |

| Alanine | 6-methyl-1,3-oxazinane-2,5-dione | 80% |

| Valine | 6-isopropyl-1,3-oxazinane-2,5-dione | 78% |

Data sourced from studies on Brønsted acid-catalyzed intramolecular cyclization. frontiersin.orgnih.gov

N-Cbz-Amino Acid Derivatives in Catalysis and Organocatalysis

The use of amino acids and their derivatives as chiral building blocks is a cornerstone of modern asymmetric catalysis. The carbobenzyloxy (Cbz) group is a widely used protecting group for the amine functionality in these molecules. Its utility stems from its stability under a range of reaction conditions, including basic and most aqueous acidic environments, and its facile removal via catalytic hydrogenation, which typically proceeds without side reactions researchgate.net. This robust nature makes N-Cbz-protected amino acids, including this compound, excellent precursors and components for catalytic systems.

In the realm of metal-catalyzed reactions, the Cbz group can play a more active role than merely being a passive protecting moiety. Research has suggested that the Cbz group can enhance reactivity, potentially through coordination with the metal center. For instance, in a nickel-catalyzed enantioselective addition of styrenes to imines, the N-Cbz protected imine substrate proved to be optimal compared to other common protecting groups like Boc or Fmoc acs.orgacs.org. It was hypothesized that the Cbz group may promote the reaction's efficiency through a stronger coordination with the nickel catalyst, highlighting a synergistic interaction between the protecting group and the catalytic center acs.orgacs.org. This dual function—providing stability and potentially enhancing catalytic activity—makes N-Cbz-amino acid derivatives valuable tools in the development of new catalytic methodologies.

Design and Application of N-Cbz-Protected Amino Acid Derived Organocatalysts

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, frequently employs catalysts derived from the chiral pool of natural amino acids. N-Cbz-protected amino acids serve as critical starting materials in the multi-step synthesis of these complex chiral catalysts.

One approach involves the design of C2-symmetric amino acid amide derivatives. In one study, N-Cbz-L-phenylalanine was used as a precursor in the synthesis of a series of potential organocatalysts mdpi.com. The design strategy involved coupling the Cbz-protected amino acid with a diamine scaffold, followed by deprotection and subsequent N-alkylation to yield the final catalyst mdpi.com. While the final N-alkylated catalysts showed modest activity and selectivity, the study noted that the intermediate N-Cbz-protected catalysts were ineffective, likely due to the reduced basicity of the carbamate nitrogen, which is crucial for mechanisms like enamine formation mdpi.com. This underscores a key design principle: the Cbz group is often an essential element for synthesis and purification of the catalyst backbone but must be removed to unmask the catalytically active amine.

Another area of investigation is the use of amino acid-derived aminonitriles as organocatalysts. For example, Cbz-protected L-valine nitrile was synthesized and subsequently deprotected to explore its catalytic potential in aldol (B89426) reactions whiterose.ac.uk. The synthesis began with Cbz-protection of the amino acid, followed by conversion to the corresponding aminonitrile. The Cbz group was then removed using catalytic transfer hydrogenolysis to generate the free aminonitrile catalyst whiterose.ac.uk. Although the resulting valine nitrile catalyst showed low conversion and enantioselectivity, this research pathway demonstrates the role of N-Cbz protection in the synthetic design and preparation of novel organocatalytic structures.

Table 1: Examples of Organocatalyst Design Starting from N-Cbz-Amino Acids

| N-Cbz Precursor | Catalyst Design | Target Reaction | Key Finding | Reference |

| Cbz-L-Phe-OH | C2-Symmetric bis(N-methyl-L-phenylalanyl) diamine | Michael Addition | The Cbz group was essential for the synthesis of the catalyst scaffold but had to be removed to enable catalytic activity. | mdpi.com |

| Cbz-L-Valine | L-Valine Nitrile | Aldol Reaction | N-Cbz protection facilitated the synthesis of the aminonitrile precursor prior to deprotection to yield the active catalyst. | whiterose.ac.uk |

Asymmetric Induction in Catalytic Reactions Using N-Cbz Substrates

Beyond their role in catalyst construction, N-Cbz-protected amino acids can act as powerful chiral inducers when used as substrates in asymmetric reactions. In this context, the inherent chirality of the amino acid, framed by the sterically defined Cbz group, directs the stereochemical outcome of a new bond formation, a process known as substrate-controlled asymmetric induction nih.govresearchgate.net.

This strategy is highly effective in natural product synthesis. For example, a key step in the synthesis of a complex alkaloid involved an oxidative dearomatization of N-Cbz-L-tyrosine, followed by a conjugate addition nih.gov. The stereochemistry of the newly formed chiral centers was directly controlled by the chirality of the starting N-Cbz-amino acid substrate nih.gov. The defined conformation provided by the amino acid backbone and the Cbz group favors one transition state over another, leading to a highly stereoselective transformation.

The influence of the Cbz group is also evident in peptide chemistry. Studies on the coupling of N-benzyloxycarbonyldipeptides with amino acid esters have shown that the nature of the N-acyl (including Cbz) group, the solvent, and the temperature all affect the level of asymmetric induction, with diastereomeric excesses reaching up to 53% nih.gov. This indicates that the Cbz group on the substrate plays a direct role in influencing the stereochemical environment of the reaction center during bond formation nih.gov.

A further example is the palladium-catalyzed asymmetric allylic alkylation of azlactones, where the substrate contains a Cbz-protected amino acid moiety. The reaction proceeds with high enantioselectivity, and a model for this stereochemical outcome proposes a hydrogen-bond interaction between the substrate's enolate and the chiral ligand, a setup that is influenced by the presence and orientation of the Cbz group whiterose.ac.uk.

Table 2: Asymmetric Induction using N-Cbz-Amino Acid Substrates

| N-Cbz Substrate | Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| N-Cbz-L-tyrosine | Oxidative Dearomatization / Conjugate Addition | Phenyliodine(III) diacetate | Substrate-controlled formation of new stereocenters. | nih.gov |

| N-Cbz-glycyl-DL-valine | Peptide Coupling (via oxazolone) | Amino acid benzyl (B1604629) ester | Diastereomeric excesses up to +53%, influenced by the Cbz group. | nih.gov |

| Cbz-protected Azlactone | Pd-catalyzed Allylic Alkylation | Pd(0) with chiral ligand | High enantiomeric ratios (e.g., 96:4 e.r.). | whiterose.ac.uk |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cbz-DL-isovaline, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound synthesis typically involves carbobenzyloxy (Cbz) protection of the amino group in DL-isovaline. Reaction optimization requires controlled pH (e.g., 8–10 for Cbz activation), temperature (25–40°C), and solvent selection (e.g., THF or DCM). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical for yield improvement. Monitoring by TLC (Rf ~0.3–0.5) and characterization via H/C NMR (e.g., Cbz-protected amine at δ ~5.1 ppm) ensures product integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and distinguishing it from stereoisomers?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry can resolve DL-isovaline enantiomers. NMR spectroscopy identifies Cbz-group protons (δ 5.0–7.5 ppm aromatic regions) and confirms α-carbon stereochemistry. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ ~265.3 g/mol). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. How does this compound function in peptide synthesis, and what are common side reactions?

- Methodological Answer : The Cbz group acts as a temporary amine protector, removable via catalytic hydrogenation (Pd/C, H₂). Side reactions include racemization during coupling (mitigated by using DCC/HOBt activators at 0–4°C) or incomplete deprotection. Monitoring by LC-MS and optimizing reaction time (<24 hrs) minimizes byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor-binding affinities?

- Methodological Answer : Contradictions may arise from enantiomeric impurities or assay variability (e.g., cell-line specificity). Validate purity via chiral chromatography and replicate assays across multiple models (e.g., HEK293 vs. CHO cells). Apply statistical tools (ANOVA, p<0.05) to assess significance. Cross-check with structural analogs (e.g., Cbz-protected valine derivatives) to isolate stereochemical effects .

Q. What computational strategies predict the stability and reactivity of this compound in aqueous versus nonpolar environments?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvation effects. Density Functional Theory (DFT) calculates energy barriers for hydrolysis (e.g., Cbz-group cleavage at pH 2–4). Compare with experimental stability data (HPLC degradation profiles) to refine computational parameters .

Q. How do enantiomeric impurities in this compound impact its biological activity, and what thresholds are acceptable in preclinical studies?

- Methodological Answer : Enantiomeric excess (ee) ≥98% is recommended for in vivo studies. Quantify impurities via chiral GC-MS or circular dichroism. Pharmacokinetic assays (e.g., plasma half-life) assess enantiomer-specific metabolism. Regulatory guidelines (e.g., ICH Q6A) provide impurity thresholds for preclinical validation .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer : Reconcile differences by verifying experimental conditions (e.g., temperature, ionic strength). Use ChemAxon or ACD/Labs software to predict logP and compare with shake-flask/HPLC measurements. Solubility studies in biorelevant media (FaSSIF/FeSSIF) improve translational relevance .

Q. What frameworks support robust statistical interpretation of dose-response data for this compound in neuropharmacological models?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀/IC₅₀ determination. Bootstrap resampling quantifies confidence intervals. Meta-analysis of historical data (e.g., PubChem BioAssay) identifies outliers. Pre-register protocols to mitigate bias .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 112–115°C | |

| Chiral Purity | Chiral HPLC | ee ≥98% | |

| Solubility (Water) | Shake-flask | 2.3 mg/mL (25°C) | |

| LogP (Predicted) | ChemAxon | 1.85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.